Quantitative Bioanalysis: Cefadroxil-d4 serves as an internal standard in LC-MS/MS analysis for quantifying cefadroxil in human plasma [, ]. It is added to the plasma samples before extraction and analysis. During mass spectrometry, cefadroxil-d4 and cefadroxil are differentiated by their mass-to-charge ratio. By comparing the signal intensities of cefadroxil and cefadroxil-d4, researchers can accurately determine the concentration of cefadroxil in the sample.
Pharmacokinetic Studies: This application is intertwined with quantitative bioanalysis. By accurately measuring cefadroxil concentrations in plasma over time, researchers can understand its absorption, distribution, metabolism, and excretion in the body. This information is crucial for optimizing drug dosage regimens [].
Cefadroxil-d4 (Major) is a deuterated derivative of cefadroxil, a well-known antibiotic belonging to the cephalosporin class. Cefadroxil is primarily used to treat bacterial infections due to its broad-spectrum antibacterial activity. The molecular formula of cefadroxil is , and its structure includes a beta-lactam ring essential for its antibiotic properties. The deuterated form, cefadroxil-d4, incorporates deuterium atoms, which are isotopes of hydrogen, enhancing its stability and utility in analytical applications.
Cefadroxil-d4 is synthesized through specific chemical processes that introduce deuterium into the cefadroxil molecule. This compound is available from various chemical suppliers and is often used as an internal standard in analytical chemistry, particularly in liquid chromatography coupled with mass spectrometry (LC-MS/MS) for quantifying cefadroxil in biological samples.
Cefadroxil-d4 falls under the classification of antibiotics and specifically belongs to the beta-lactam antibiotics category. Its primary therapeutic use is in treating infections caused by susceptible bacteria, making it a critical agent in both clinical and research settings.
The synthesis of cefadroxil-d4 involves several steps that integrate deuterium into the cefadroxil structure. The general method includes:
The technical details of the synthesis may include specific reaction conditions such as temperature, pressure, and solvent systems that enhance the incorporation of deuterium while maintaining the integrity of the cefadroxil structure .
Cefadroxil-d4 retains the same core structure as cefadroxil but features deuterium at specific positions. The molecular structure can be represented
Cefadroxil-d4 is a deuterated isotopologue of the broad-spectrum cephalosporin antibiotic cefadroxil. Its molecular formula is C₁₆H₁₅D₄N₃O₆S, with a precise molecular weight of 385.43 g/mol—4.03 Da higher than non-deuterated cefadroxil (MW 381.40 g/mol). The deuterium atoms are strategically incorporated at the 2,3,5,6-positions of the 4-hydroxyphenyl ring, replacing all four aromatic hydrogens while preserving the compound's core pharmacophore [1] [10]. This regioselective labeling minimizes structural perturbations while enabling distinct analytical detection.
The isotopic purity of pharmaceutical-grade Cefadroxil-d4 hydrate typically exceeds 98%, as verified by liquid chromatography-mass spectrometry (LC-MS). Deuterium enrichment at >99.5% per designated position ensures minimal protium contamination, critical for tracer studies [3]. The hydrate form (Cefadroxil-d4·H₂O) exhibits enhanced crystallinity, with a melting point of 197°C (dec) [3].
Table 1: Isotopic Distribution Profile of Cefadroxil-d4
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₅D₄N₃O₆S (anhydrous) |
Exact Mass | 385.124 g/mol |
Deuterium Positions | Phenyl ring 2,3,5,6-positions |
Isotopic Purity | ≥98% (by LC-MS) |
Hydrate Form | C₁₆H₁₅D₄N₃O₆S·H₂O |
CAS Registry Number | 1426174-38-0 (hydrate) [1] |
Nuclear Magnetic Resonance (NMR) AnalysisAdvanced NMR techniques confirm both structural integrity and deuterium regiochemistry:
Mass Spectrometric CharacterizationHigh-resolution mass spectrometry (HRMS) reveals:
Table 2: Key NMR and MS Spectral Signatures of Cefadroxil-d4
Technique | Parameter | Cefadroxil-d4 Observation |
---|---|---|
¹H-NMR (500 MHz, D₂O) | Aromatic protons (H-2',3',5',6') | Signal absence (δ 6.7–7.2 ppm depletion) |
¹³C-NMR (125 MHz, D₂O) | C-1' (phenylglycine carbonyl) | δ 175.8 ppm (Δδ +0.6 ppm vs. protio) |
C-2',3',5',6' (aromatic) | Isotopic shift Δδ +0.08–0.10 ppm | |
HRMS (ESI+) | [M+H]⁺ | 386.131 (C₁₆H₁₆D₄N₃O₆S) |
Base Fragment | m/z 240.058 (C₁₀H₈D₄N₂O₄S) |
Physicochemical PropertiesWhile deuterium substitution minimally alters electronic structure, measurable differences include:
Biological Equivalence and Metabolic Divergence
Table 3: Comparative Properties of Cefadroxil and Cefadroxil-d4
Property | Cefadroxil | Cefadroxil-d4 | Significance |
---|---|---|---|
Molecular Weight | 381.40 g/mol | 385.43 g/mol | +4.03 Da from deuterium |
Aromatic C-H Stretch (IR) | 3030 cm⁻¹ | 2260 cm⁻¹ (C-D) | Distinct FTIR signature |
Metabolic Half-Life (rat) | 1.5 h | 2.1 h | KIE reduces oxidative metabolism |
Plasma Protein Binding | 20% | 20% | Identical distribution kinetics |
MIC₉₀ (S. aureus) | 4 μg/mL | 4 μg/mL | Unaltered antibacterial efficacy |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3